3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Overview
Description
“3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is a unique chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is represented by the SMILES stringCN1N=CC=C1/C=C/C(O)=O
. This indicates that the compound contains a pyrazole ring attached to an acrylic acid moiety.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” and “(2-Methyl-2H-pyrazol-3-yl)acrylic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antidiabetic Agents
The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Fungicides
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .
Herbicides
Pyrazoles have interesting applications in the field of agricultural research. The combination of such pyrazole molecule with additional heterocycles to form polycyclic systems to add functional diversity is increasingly becoming a fruitful area of study for their biological activity .
Hepatocyte Growth Inhibition
Quinoline allied heterocycles have been screened for hepatocyte growth inhibition .
Anti-inflammatory and Analgesic Activities
A number of noteworthy biological properties of this molecule include those that are anti-inflammatory and analgesic .
Anticonvulsant and Anthelmintic Activities
This molecule also exhibits anticonvulsant and anthelmintic activities .
Antioxidant Activities
Lastly, this molecule is known for its antioxidant activities .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Based on its structural similarity to other pyrazole derivatives, it may be involved in pathways related to inflammation, pain perception, and cellular proliferation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function .
properties
IUPAC Name |
(E)-3-(2-methylpyrazol-3-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMCGVRZSZMFDQ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid | |
CAS RN |
1899946-14-5 | |
Record name | (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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